molecular formula C3H8ClO3P B179662 3-chloropropylphosphonic Acid CAS No. 13317-09-4

3-chloropropylphosphonic Acid

Cat. No. B179662
CAS RN: 13317-09-4
M. Wt: 158.52 g/mol
InChI Key: SUAATVSKKHVVJP-UHFFFAOYSA-N
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Description

3-chloropropylphosphonic acid is an organophosphorus compound with the molecular formula C3H8ClO3P . It has a molecular weight of 158.52 g/mol .


Synthesis Analysis

The synthesis of 3-chloropropylphosphonic acid involves the esterification of 3-chloropropylphosphonic acid with long chain alcohols using DCC/DMAP . An alternative route involves the Michaelis-Becker reaction from potassium dimethylphosphite and 1-bromo-3-chloropropane .


Molecular Structure Analysis

The molecular structure of 3-chloropropylphosphonic acid consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

The key chemical reaction involving 3-chloropropylphosphonic acid is its esterification with long chain alcohols using DCC/DMAP . This reaction is part of the synthesis process of 3-chloropropylphosphonic acid .


Physical And Chemical Properties Analysis

3-chloropropylphosphonic acid is a highly stable compound at room temperature and pressure. It is a polar compound due to the presence of the phosphonic acid group and the chlorine atom.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-chloropropylphosphonic Acid” (3-CPPA), focusing on six unique applications:

Medicinal Chemistry

3-CPPA is used in medicinal chemistry, particularly in the synthesis of biologically active phosphonates, which include antiviral acyclic nucleoside phosphonates (ANPs) like adefovir, tenofovir, and cidofovir, as well as derivatives of non-nucleoside phosphonates .

Material Science

In material science, research has explored the use of 3-CPPA in the development of new materials with specific properties. It has potential as a chelating agent for metal ions and as a precursor for the synthesis of functionalized materials.

Flame Retardants

3-CPPA may be used in the development of flame retardants. Organophosphorus flame retardants, including halogenated organophosphate flame retardants, are used to replace PBDEs due to health concerns .

Safety and Hazards

3-chloropropylphosphonic acid is considered hazardous . It causes severe skin burns and eye damage . The limitations of 3-chloropropylphosphonic acid include its toxicity and potential environmental impact.

properties

IUPAC Name

3-chloropropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAATVSKKHVVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448317
Record name Phosphonic acid, (3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloropropylphosphonic Acid

CAS RN

13317-09-4
Record name Phosphonic acid, (3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?

A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.

Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?

A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.

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